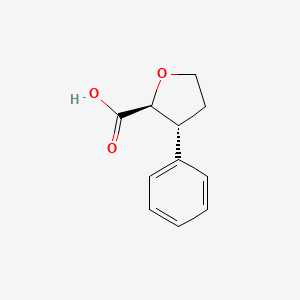
(2S,3R)-3-phenyloxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-phenyloxolane-2-carboxylic acid, also known as POCA, is an organic compound that has been studied extensively in the fields of synthetic organic chemistry and biochemistry. It is a chiral compound, meaning that it has two stereoisomers that have different physical and chemical properties. POCA has several unique properties that make it an important molecule for many scientific applications.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-phenyloxolane-2-carboxylic acid has been used for a wide range of scientific research applications, including drug synthesis, enzyme inhibition, and protein folding studies. It has also been used as a model compound for studying the effects of chirality on the properties of organic molecules. (2S,3R)-3-phenyloxolane-2-carboxylic acid has also been used to study the mechanism of action of enzymes, such as the enzyme cyclooxygenase-2 (COX-2).
Wirkmechanismus
The mechanism of action of (2S,3R)-3-phenyloxolane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). (2S,3R)-3-phenyloxolane-2-carboxylic acid binds to the active site of the enzyme and prevents the formation of prostaglandins, which are molecules that play a role in inflammation and pain. By blocking the formation of prostaglandins, (2S,3R)-3-phenyloxolane-2-carboxylic acid can reduce inflammation and pain.
Biochemical and Physiological Effects
(2S,3R)-3-phenyloxolane-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the formation of prostaglandins, which are molecules that play a role in inflammation and pain. In vivo studies have shown that (2S,3R)-3-phenyloxolane-2-carboxylic acid can reduce inflammation and pain in animals. It has also been shown to have anti-tumor activity in some animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2S,3R)-3-phenyloxolane-2-carboxylic acid in laboratory experiments is its availability. It can be synthesized from readily available starting materials and is relatively easy to purify. Additionally, it is a chiral compound, which makes it useful for studying the effects of chirality on the properties of organic molecules. The main limitation of using (2S,3R)-3-phenyloxolane-2-carboxylic acid in laboratory experiments is its instability. It can decompose when exposed to light and heat, so it must be handled carefully.
Zukünftige Richtungen
There are several potential future directions for research involving (2S,3R)-3-phenyloxolane-2-carboxylic acid. One potential direction is to explore its potential as a drug for treating inflammatory diseases. Another potential direction is to further study its mechanism of action in order to develop more effective inhibitors of COX-2. Additionally, further research could be done to explore its potential as a model compound for studying the effects of chirality on the properties of organic molecules. Finally, further research could be done to explore its potential as an enzyme inhibitor in other biochemical pathways.
Synthesemethoden
(2S,3R)-3-phenyloxolane-2-carboxylic acid can be synthesized from various starting materials, including benzaldehyde, ethyl acetoacetate, and ethyl acetate. The most common method for synthesizing (2S,3R)-3-phenyloxolane-2-carboxylic acid is a two-step process that involves the condensation of benzaldehyde with ethyl acetoacetate followed by a ring-closing reaction. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and the resulting product is a mixture of the two stereoisomers of (2S,3R)-3-phenyloxolane-2-carboxylic acid.
Eigenschaften
IUPAC Name |
(2S,3R)-3-phenyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFRYWQSHMYMKU-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-Phenyloxolane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
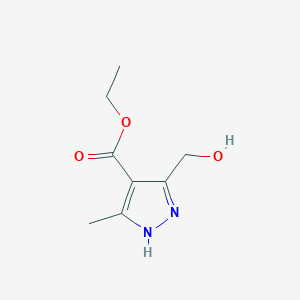
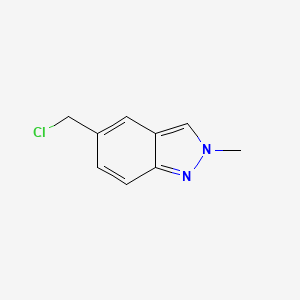

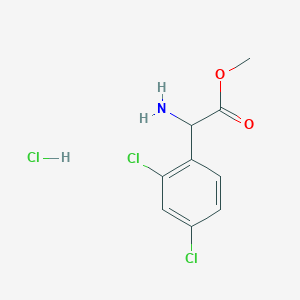
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)
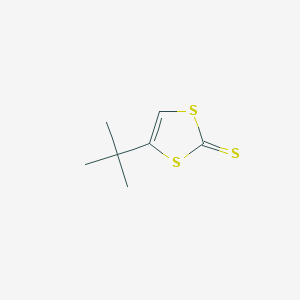
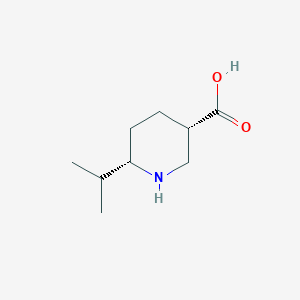
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
